molecular formula C7H10N4 B1485241 2-[4-(2-aminoethyl)-1H-pyrazol-1-yl]acetonitrile CAS No. 2098066-50-1

2-[4-(2-aminoethyl)-1H-pyrazol-1-yl]acetonitrile

Cat. No. B1485241
CAS RN: 2098066-50-1
M. Wt: 150.18 g/mol
InChI Key: ORDIKSHHSDRTFM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Molecular Structure Analysis

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Physical And Chemical Properties Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

2-[4-(2-aminoethyl)-1H-pyrazol-1-yl]acetonitrile: can be utilized as a component in HPLC methodologies for the analysis of lipids. The compound’s properties may allow it to act as a solvent or a part of the mobile phase in reversed-phase HPLC methods, which are used to achieve good separation and resolution of complex lipid mixtures .

Affinity Chromatography

In the field of affinity chromatography, this compound could be employed in the immobilization of ligands on chromatographic resins. Its structure suggests potential reactivity that can be harnessed to bind ligands that specifically interact with biomolecules of interest, thus facilitating their purification and analysis .

Lipidomics

The compound’s potential as a solvent or additive in lipidomic studies is significant. It could be used to enhance the detection and quantification of lipids in biological samples, contributing to a deeper understanding of lipid functions and their role in disease states .

Synthetic Pathways in Medicinal Chemistry

The compound could play a role in the synthesis of 2-aminothiazoles, which are associated with various biological activities such as anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. Its reactive groups make it a candidate for the synthesis of these biologically active molecules .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2-[4-(2-aminoethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-2-1-7-5-10-11(6-7)4-3-9/h5-6H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDIKSHHSDRTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-aminoethyl)-1H-pyrazol-1-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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